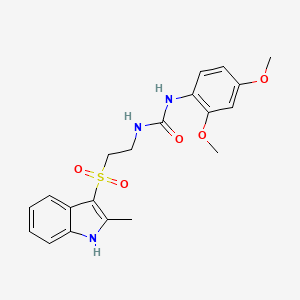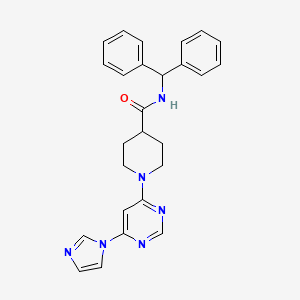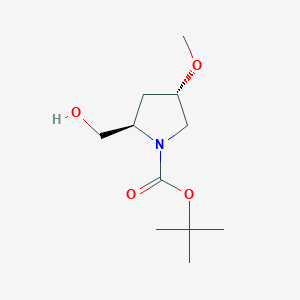![molecular formula C21H25N3O B2585905 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 1024385-32-7](/img/structure/B2585905.png)
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, also known as DEPIU, is an organic compound belonging to the indole urea family. It is an important intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and dyes. DEPIU is an important target for research due to its potential applications in various fields, such as drug discovery and drug delivery.
Scientific Research Applications
Antitumor Activity and Molecular Docking
1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been synthesized, and its structure characterized. It demonstrated antitumor activity analyzed by MTT assay. Molecular docking into CDK4 protein suggests the compound's interaction with active site residues, rationalizing its potency in this target (Ch Hu et al., 2018).
Structural and Molecular Studies
The crystal structure of a related compound, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, was analyzed. The study revealed the molecular structure and hydrogen bonding, contributing to understanding the compound's biological activity (S. M. Saharin et al., 2008).
Molecular Rearrangement Studies
Research into the molecular rearrangement of related indole and imidazolinone derivatives offers insights into the synthesis pathways and structural characterization of novel compounds, potentially relevant for further therapeutic applications (A. Klásek et al., 2007).
Gelation Behavior and Molecular Design
Bis(urea)s based on a related spacer structure have been studied for their effective gelation properties. Understanding the molecular design and behavior of these low molecular weight gelators can be significant for material science applications (James P. Smith et al., 2022).
properties
IUPAC Name |
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-3-15-8-7-9-16(4-2)20(15)24-21(25)22-13-12-17-14-23-19-11-6-5-10-18(17)19/h5-11,14,23H,3-4,12-13H2,1-2H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYXMXZKBZJLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)







![3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2585833.png)
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2585843.png)
![4-Chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole](/img/structure/B2585844.png)
![5-Bromo-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2585845.png)